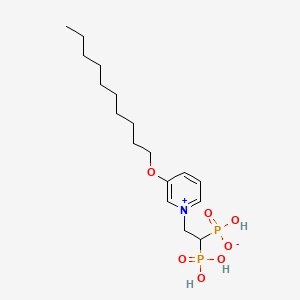

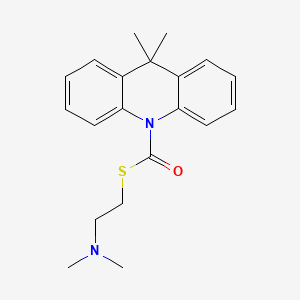

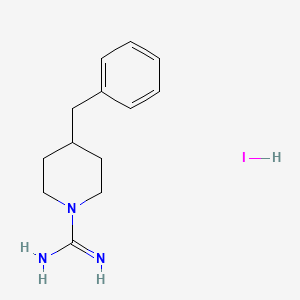

![molecular formula C19H39N5O9 B1667548 2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol CAS No. 51846-97-0](/img/structure/B1667548.png)

2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Descripción general

Descripción

2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is an aminoglycoside antibiotic derived from the bacterium Micromonospora. It is structurally related to gentamicin, another well-known aminoglycoside antibiotic. This compound is known for its effectiveness against Gram-negative bacteria by interfering with protein synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol involves several steps, starting with the phosphorylation of the intermediate compound JI-20A. This is followed by the elimination of water and phosphate by the enzymes GenB3 and GenB4, respectively. The double bond migration is also catalyzed by GenB4, leading to the formation of an imine, which hydrolyzes to a ketone or aldehyde and is then reaminated by GenB3 using an amino donor .

Industrial Production Methods

In industrial settings, the production of this compound involves the fermentation of Micromonospora echinospora. By blocking certain biosynthetic pathways and overproducing JI-20A, the yield can be significantly increased. For example, disrupting the genes genK and genP in Micromonospora echinospora has been shown to increase the production of JI-20A by 14-fold .

Análisis De Reacciones Químicas

Types of Reactions

2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized at specific positions to form various intermediates.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Common reagents include flavin-linked dehydrogenases like GenQ.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as gentamicin C complex, which includes compounds like C1, C1a, C2, C2a, and C2b .

Aplicaciones Científicas De Investigación

2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study aminoglycoside biosynthesis and enzyme mechanisms.

Biology: It serves as a tool to investigate bacterial resistance mechanisms.

Medicine: It is used in the development of new antibiotics and in the treatment of infections caused by Gram-negative bacteria.

Industry: It is employed in the production of other aminoglycoside antibiotics and in fermentation processes .

Mecanismo De Acción

2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol exerts its effects by interfering with bacterial protein synthesis. It binds to the bacterial ribosome, causing misreading of the mRNA and inhibiting protein synthesis. This leads to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Gentamicin: Structurally similar and also derived from Micromonospora.

Tobramycin: Another aminoglycoside with a similar mechanism of action.

Amikacin: Modified aminoglycoside with enhanced activity against resistant bacteria

Uniqueness

2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is unique due to its specific structural modifications, which make it less susceptible to inactivation by aminoglycoside-modifying enzymes. This gives it an advantage over other aminoglycosides in treating resistant bacterial infections .

Propiedades

IUPAC Name |

2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39N5O9/c1-19(29)5-30-18(13(28)16(19)24-2)33-15-7(22)3-6(21)14(12(15)27)32-17-9(23)11(26)10(25)8(4-20)31-17/h6-18,24-29H,3-5,20-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGZDAPJXRYYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966172 | |

| Record name | 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51846-97-0 | |

| Record name | Antibiotic JI 20A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51846-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antibiotic JI 20A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051846970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the addition of specific amino acids impact JI-20A production during fermentation?

A: Studies indicate that supplementing the fermentation medium with specific amino acids can influence JI-20A yields. For instance, adding methionine or leucine during the antibiotic production phase has been shown to enhance JI-20A production []. The exact mechanism by which these amino acids exert their effect is not fully elucidated and warrants further investigation.

Q2: What is the role of antibiotic JI-20A in the biosynthesis of gentamicin C2b?

A: Research suggests that antibiotic JI-20A may be an intermediate in the biosynthetic pathway of gentamicin C2b []. Experiments using radiolabeled precursors demonstrated that adding radiolabeled JI-20A to cultures of Micromonospora purpurea SC 1124 led to the production of radiolabeled gentamicin C1a and gentamicin C2b []. This supports the hypothesis that JI-20A is a precursor in the multi-step enzymatic conversion leading to gentamicin C2b.

Q3: How is antibiotic JI-20A structurally related to other gentamicin antibiotics?

A: Antibiotic JI-20A shares a core structure with other members of the gentamicin family, which are aminoglycoside antibiotics. The synthesis of JI-20A, gentamicin B, and their derivatives has been achieved using the Lemieux-Nagabhushan reaction from a protected garamine derivative []. This highlights the structural similarities and the potential for chemical modifications to generate novel gentamicin analogs.

Q4: What are the key kinetic parameters identified in the batch fermentation process of JI-20A?

A: Kinetic studies of JI-20A batch fermentation provide valuable insights into the process dynamics. The maximum specific growth rate (μx) was found to be 0.058 h-1, while the maximum specific JI-20A production rate (Qp) reached 59.19 mg/(mL·h) during the antibiotic production phase []. These parameters are crucial for optimizing fermentation conditions to maximize JI-20A yield.

Q5: What is the significance of developing a kinetic model for antibiotic JI-20A fermentation?

A: Researchers have developed a kinetic model to describe cell growth and JI-20A production during batch fermentation []. This model, with a simulation average deviation of less than 5%, facilitates a better understanding of the process kinetics and enables the prediction of fermentation outcomes under different conditions. This can guide process optimization and scale-up for industrial JI-20A production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

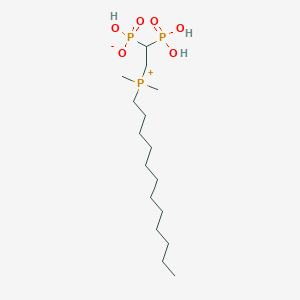

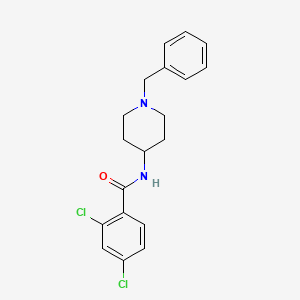

![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)

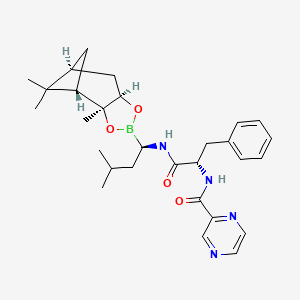

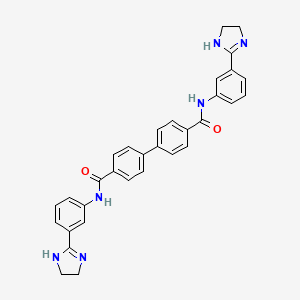

![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)

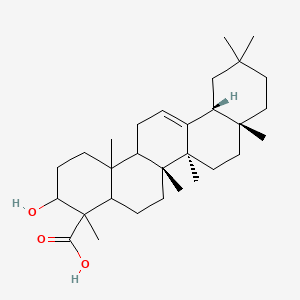

![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)